molecular formula C18H11Br2N B3028978 2,7-dibromo-9-phenyl-9H-carbazole CAS No. 444796-09-2

2,7-dibromo-9-phenyl-9H-carbazole

Cat. No. B3028978
M. Wt: 401.1 g/mol
InChI Key: MDXCDMSVFQIDGN-UHFFFAOYSA-N
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Patent
US09166177B2

Procedure details

A mixture of 32.5 g (100 mmole) 2,7-dibromo-9H-carbazole, 20.4 g (100 mmole) iodobenzene, 9.5 g (150 mmole) of copper powder, 27.6 g (200 mmole) of potassium carbonate, and 600 ml dimethylformamide were heated at 130° C. under nitrogen overnight, then cooled to room temperature, the solution was filtered. The filtrate was extracted three times with dichloromethane and water, dried with anhydrous magnesium sulfate, the solvent was evaporated in vacuum. The residue was purified by column chromatography on silica(hexane-dichloromethane) afforded a white solid (31.3 g, 78 mmol, 78%).
Quantity
32.5 g
Type
reactant
Reaction Step One
Quantity
20.4 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
copper
Quantity
9.5 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Yield
78%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[NH:5][C:4]=2[CH:3]=1.I[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1.C(=O)([O-])[O-].[K+].[K+]>[Cu].CN(C)C=O>[Br:1][C:2]1[CH:14]=[CH:13][C:12]2[C:11]3[C:6](=[CH:7][C:8]([Br:15])=[CH:9][CH:10]=3)[N:5]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=3)[C:4]=2[CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
32.5 g
Type
reactant
Smiles
BrC1=CC=2NC3=CC(=CC=C3C2C=C1)Br
Name
Quantity
20.4 g
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
27.6 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper
Quantity
9.5 g
Type
catalyst
Smiles
[Cu]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the solution was filtered
EXTRACTION
Type
EXTRACTION
Details
The filtrate was extracted three times with dichloromethane and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica(hexane-dichloromethane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=2N(C3=CC(=CC=C3C2C=C1)Br)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 78 mmol
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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